3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a methoxybenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the individual components. The trifluorophenyl group can be introduced through a halogenation reaction, while the benzoxazole ring is formed via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The final step involves the sulfonation of the benzoxazole intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonate group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. The sulfonate group can increase the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar chemical properties.
(Trifluoromethoxy)benzene: A related compound with a trifluoromethoxy group instead of a trifluorophenyl group.
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is unique due to the combination of its trifluorophenyl, benzoxazole, and methoxybenzenesulfonate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12F3NO5S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C20H12F3NO5S/c1-27-12-2-5-14(6-3-12)30(25,26)29-13-4-7-15-18(10-13)28-24-20(15)11-8-16(21)19(23)17(22)9-11/h2-10H,1H3 |
InChI Key |
RTMZYZAYVDEEFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.